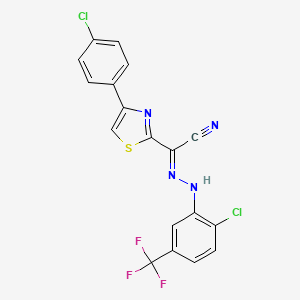
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C18H9Cl2F3N4S and its molecular weight is 441.25. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds containing thiazole and thiadiazole moieties, similar in structure to (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant in vitro anticancer activity against various cancer cell lines. For example, novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized, demonstrating potent anticancer activities, particularly against the Hepatocellular carcinoma cell line (HepG-2), with compounds exhibiting low IC50 values, indicating their effectiveness at inhibiting cancer cell growth (Gomha et al., 2017). Similarly, thiadiazoles and thiazoles incorporating pyrazole moieties have been synthesized and shown to possess anticancer properties, with certain compounds displaying significant activity against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial and Antiviral Applications
In addition to anticancer properties, thiazole derivatives have been explored for their antimicrobial and antiviral activities. Some compounds have shown promising results against various pathogens and viruses. For instance, new pyrazole- and isoxazole-based heterocycles have been developed, with some compounds reducing the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, indicating potential applications in treating viral infections (Dawood et al., 2011).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have also been studied for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies on such compounds have shown promising results in preventing corrosion of iron, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Molecular Sensing and Environmental Applications
Furthermore, thiazole derivatives have been utilized in developing sensitive molecular sensors for detecting physiological pH changes. Benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been designed to exhibit multifluorescence emissions, enabling the ratiometric detection of pH with high sensitivity and specificity, which is particularly useful for biological and environmental monitoring (Li et al., 2018).
properties
IUPAC Name |
(2E)-4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4S/c19-12-4-1-10(2-5-12)16-9-28-17(25-16)15(8-24)27-26-14-7-11(18(21,22)23)3-6-13(14)20/h1-7,9,26H/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIXSVKNQLZXBG-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one](/img/structure/B2754009.png)
![benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2754014.png)
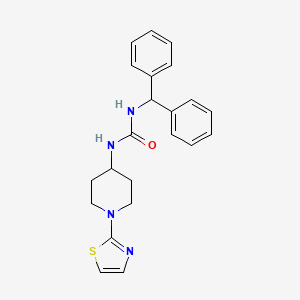
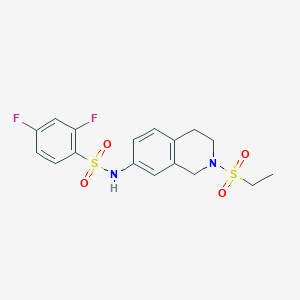
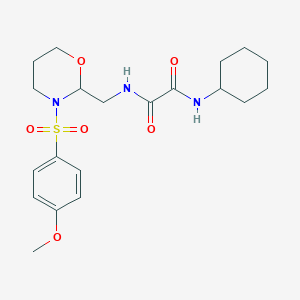
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)
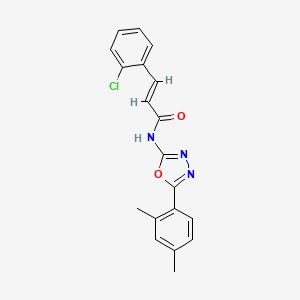

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)
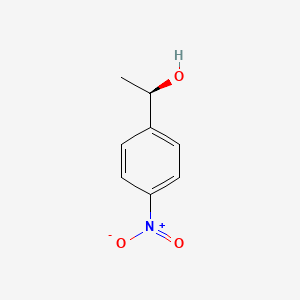
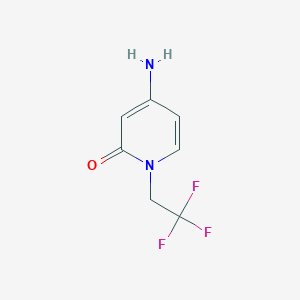
![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)
![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)
